molecular formula C3H5IO B1340047 3-Iodooxetane CAS No. 26272-85-5

3-Iodooxetane

Cat. No. B1340047
CAS RN: 26272-85-5
M. Wt: 183.98 g/mol
InChI Key: KBEIFKMKVCDETC-UHFFFAOYSA-N
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Description

3-Iodooxetane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various iodinated organic compounds and methodologies that could be relevant to the synthesis and reactions of a molecule like 3-iodooxetane. For instance, the synthesis of 3-iodoindoles and 3-iodo-4H-pyran-4-ones involves iodination reactions that could potentially be applied to the synthesis of 3-iodooxetane. Additionally, the study of oxetan-3-ol provides insights into the synthesis of oxetane derivatives, which is closely related to the structure of 3-iodooxetane.

Synthesis Analysis

The synthesis of iodinated compounds is a topic of interest in several papers. For example, the synthesis of 3-iodoindoles involves a Pd/Cu-catalyzed coupling followed by electrophilic cyclization . Similarly, 3-iodo-4H-pyran-4-ones are synthesized through the reaction of acetylenic β-diketones with iodine monochloride . Although these methods are not directly applicable to 3-iodooxetane, they provide a foundation for understanding how iodination and cyclization reactions can be used in synthesis. The paper on oxetan-3-ol is particularly relevant as it discusses the synthesis of oxetane derivatives, which could be modified to include iodination for the synthesis of 3-iodooxetane.

Molecular Structure Analysis

The molecular structure of 3-iodooxetane would consist of a four-membered oxetane ring with an iodine atom substituted at the 3-position. The papers do not directly analyze the structure of 3-iodooxetane, but they do discuss the structures of related compounds. For example, the synthesis of 3,3-dinitratooxetane involves the study of oxetane derivatives, which are structurally similar to 3-iodooxetane. The crystal structure and theoretical calculations provided in this paper could be analogous to those of 3-iodooxetane.

Chemical Reactions Analysis

The papers provide various examples of chemical reactions involving iodinated compounds. The iodocyclization reactions and the iodine-catalyzed C-N bond formation are particularly noteworthy. These reactions demonstrate the reactivity of iodine in organic synthesis and could be extrapolated to predict the reactivity of 3-iodooxetane in similar chemical transformations.

Physical and Chemical Properties Analysis

While the papers do not specifically discuss the physical and chemical properties of 3-iodooxetane, they do provide data on related iodinated compounds. For instance, the paper on 3,3-dinitratooxetane discusses the high oxygen content and sensitivities towards impact and friction, which could be relevant to the stability and reactivity of 3-iodooxetane. The solubility and reactivity of iodinated compounds, as seen in the synthesis of 3-iodoindoles , could also provide insights into the properties of 3-iodooxetane.

Scientific Research Applications

Synthesis and Medical Imaging

3-Iodooxetane derivatives have been synthesized and explored for potential medical imaging applications. For instance, compounds like 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane and similar derivatives were synthesized using iodine-131 and investigated for their body distribution in animals. These compounds showed potential for brain uptake, suggesting possible applications in brain scanning and nuclear medicine due to their gamma-ray imaging properties (Braun et al., 1977).

Hypervalent Iodine in Catalysis

Hypervalent iodine reagents, including those derived from 3-Iodooxetane, are notable for their use in organic synthesis as oxidants. They are valued for their mild, safe, and environmentally friendly characteristics. These reagents have been applied in various oxidative bond-forming reactions and alcohol oxidations, which are significant in natural product synthesis (Dohi & Kita, 2009).

In Solar Cell Technology

3-Iodooxetane derivatives have applications in dye-sensitized solar cells (DSSCs). The redox properties of iodide/triiodide/iodine systems are crucial in DSSC technology. Research has focused on understanding and improving the photoconversion efficiency of cells using alternative redox electrolyte systems to the conventional iodine-based systems (Bentley et al., 2015).

Advanced Material Synthesis

The chemistry of polyvalent iodine, including derivatives of 3-Iodooxetane, has seen significant development. These compounds are used in the synthesis of complex organic molecules through selective oxidative transformations. Their applications extend to the development of polymer-supported and recyclable polyvalent iodine reagents and in the catalytic applications of organoiodine compounds (Zhdankin & Stang, 2008).

Applications in Organic Synthesis

Specific compounds such as azetidine and oxetane sulfinate salts, derived from 3-iodoheterocycle precursors like 3-Iodooxetane, are used in organic synthesis. These compounds facilitate the introduction of four-membered heterocycles into molecules like indoles, which are significant in drug discovery and development (Nassoy et al., 2015).

Agricultural Research

Research has been conducted to understand the effect of iodine, including compounds like 3-Iodooxetane, on plant physiology and stress response. Studies on the application of iodine in agriculture, such as its effects on growth, mineral content, and antioxidants in plants under stress conditions, are ongoing. This research is pivotal in exploring iodine's role as a biostimulant in agriculture (García Fuentes et al., 2022).

Safety And Hazards

3-Iodooxetane is classified as a combustible liquid. It may cause skin and eye irritation, and may also cause respiratory irritation . It’s recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation when handling it. Protective clothing, gloves, and eye/face protection should be worn. In case of contact with skin or eyes, or if swallowed, medical advice should be sought .

properties

IUPAC Name

3-iodooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c4-3-1-5-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEIFKMKVCDETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538113
Record name 3-Iodooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodooxetane

CAS RN

26272-85-5
Record name 3-Iodooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26272-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodooxetane
Source EPA DSSTox
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Record name 3-Iodooxetane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JA Wojtowicz, RJ Polak - The Journal Of Organic Chemistry, 1973 - ACS Publications
… In the preparation of 3-iodooxetane the main im- … The isolation of “/3-epiiodohydrin” (3-iodooxetane) from dehydrohalogenation of the isomeric allyl alcohol chloro iodides was …
Number of citations: 54 pubs.acs.org
MAJ Duncton, MA Estiarte, RJ Johnson… - The Journal of …, 2009 - ACS Publications
… Since 3-iodooxetane was readily available, from both synthesis and commercial sources, (11… For the studies detailed in this paper, 3-iodooxetane from commercial sources and material …
Number of citations: 91 pubs.acs.org
V Snieckus, M Dowling - Synfacts, 2015 - thieme-connect.com
… Starting from either 3-iodooxetane or oxetane-3-one, methods for preparing 3-substituted or 3,3-disubstituted oxetanes have been well developed over the past decade. However, …
Number of citations: 0 www.thieme-connect.com
LG DeRatt, EC Lawson, CY Wang, SD Kuduk - Organic letters, 2019 - ACS Publications
… (8) Surprisingly, when mild basic conditions were employed to alkylate the N-hydroxyamide 5 with 3-iodooxetane, facile cyclization to afford the oxadiazepanone 7 was observed (…
Number of citations: 16 pubs.acs.org
K Baum, PT Berkowitz, V Grakauskas… - The Journal Of …, 1983 - ACS Publications
… Attempts to prepare 3-nitrooxetane from 3-(tosyloxy)oxetane, 3-bromooxetane, or 3-iodooxetane by … of 3-iodooxetane with diethylamine takes place at 200 C. Azide salts, however, were …
Number of citations: 51 pubs.acs.org
JA Burkhard, G Wuitschik, MR Evans, K Müller… - MEDCHEM …, 2012 - jstage.jst.go.jp
… Commercially available 3-iodooxetane (30) was found to be a good precursor for the … Accordingly, heteroaromatic compounds such as 33 were treated with 3iodooxetane (30) and iron(…
Number of citations: 2 www.jstage.jst.go.jp
OA Davis, JA Bull - Angewandte Chemie International Edition, 2014 - Wiley Online Library
… These are often derived from Carreira’s oxetan-3-one, 7 , 14 or from 3-iodooxetane by Suzuki cross-coupling 15 or other methods. , 17 We recently reported a cyclization strategy for …
Number of citations: 62 onlinelibrary.wiley.com
LG DeRatt, EC Lawson, K Kumar, SS Hwang… - Organic …, 2020 - ACS Publications
… First, bromophenol 33 was alkylated with 3-iodooxetane using Cs 2 CO 3 in DMF for 24 h. To this reaction mixture was added the Pd catalyst, pyrazole boronate ester 8, additional Cs 2 …
Number of citations: 17 pubs.acs.org
S Ye, D Zheng, J Wu, G Qiu - Chemical Communications, 2019 - pubs.rsc.org
… Not only 4-iodotetrahydro-2H-pyran but also 3-iodooxetane was a suitable substrate in the reaction of DABCO·(SO 2 ) 2 and (E)-chalcone 2a, leading to the desired product 3b and 3e, …
Number of citations: 84 pubs.rsc.org
Y Yang, Q Zhou, J Cai, T Xue, Y Liu, Y Jiang, Y Su… - Chemical …, 2019 - pubs.rsc.org
… It was found that the radical scavenger TEMPO shut down the coupling reactions completely when using the 3-iodooxetane or CF 3 CH 2 I as the alkyl electrophiles. Instead, TEMPO-…
Number of citations: 14 pubs.rsc.org

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